Lipophilicity (LogP) as a Differentiator for 2-(4-Methyl-1H-benzimidazol-2-yl)ethanamine
The lipophilicity of 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine, quantified by its computed LogP, is a key property influencing membrane permeability and oral bioavailability. The 4-methyl substitution on the benzimidazole core yields a distinct LogP value compared to other regioisomers and analogs, which can be critical for optimizing a lead compound's ADME profile [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.38 [2] |
| Comparator Or Baseline | 4-Methylbenzimidazole (LogP = 1.2) [3] |
| Quantified Difference | Δ LogP = +0.18 |
| Conditions | Computed values using XLogP3 [2] or standard algorithms [3]. |
Why This Matters
The higher LogP of the ethanamine derivative, compared to the parent 4-methylbenzimidazole, indicates increased lipophilicity, which can enhance passive membrane diffusion and is a critical parameter for structure-activity relationship (SAR) studies.
- [1] BOC Sciences. 2-(4-Methylbenzimidazol-2-yl)ethylamine (CAS 933734-72-6) Product Page. View Source
- [2] ChemSrc. 933734-72-6: 2-(4-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride. 2019. View Source
- [3] BOC Sciences. 4-Methylbenzimidazole (CAS 4887-83-6) Product Page. View Source
